2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a benzoimidazole core linked to a pyrazolo[3,4-d]pyrimidine scaffold via an acetamide bridge. The pyrazolo[3,4-d]pyrimidine moiety is substituted with a methylthio group at position 6 and a propylamino group at position 4, while the benzoimidazole unit is unsubstituted except for its inherent aromaticity. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., amidation and nucleophilic substitution) .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8OS/c1-3-8-22-18-14-11-24-28(19(14)26-20(25-18)30-2)10-9-21-17(29)12-27-13-23-15-6-4-5-7-16(15)27/h4-7,11,13H,3,8-10,12H2,1-2H3,(H,21,29)(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTAZDCIBCENRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CN3C=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the benzimidazole and pyrazolopyrimidine moieties. The synthetic pathway often utilizes various coupling methods to achieve the desired structure, focusing on optimizing yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, it has been tested against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
The mechanism of action appears to involve apoptosis induction through multiple pathways, including mitochondrial dysfunction and DNA damage. The compound was shown to increase reactive oxygen species (ROS) production, leading to cell cycle arrest at the G1 phase by inhibiting CDK4/6 activity .
Enzyme Inhibition
The compound also exhibits inhibitory activity against certain enzymes relevant to cancer progression. It has been evaluated for its potential to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP), with promising results indicating a multi-fold increase in potency compared to standard inhibitors.
| Compound | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| Test Compound | 1.32 ± 0.26 | Levamisole (22.65 ± 1.60) |
| Another Compound | 0.49 ± 0.025 | Levamisole (22.65 ± 1.60) |
These findings suggest that structural modifications can significantly enhance biological activity through improved interactions with enzyme active sites .
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Apoptosis Induction : The compound activates apoptotic pathways through ROS generation and mitochondrial dysfunction.
- Cell Cycle Arrest : It inhibits CDK4/6, leading to G1 phase arrest.
- Enzyme Interaction : The design facilitates effective binding within enzyme active sites, enhancing inhibitory activity against h-TNAP.
Case Studies
Several case studies have documented the efficacy of this compound in vivo:
- Study on Tumor Inhibition : A mouse model study reported significant tumor size reduction when treated with the compound compared to controls.
- Combination Therapy : In another study, combining this compound with existing chemotherapeutics resulted in synergistic effects, improving overall efficacy against resistant cancer cell lines.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Structural Diversity : The target compound shares a pyrazolopyrimidine scaffold with Compound 54 , but differs in substituents (methylthio vs. morpholinyl) and linker groups (ethylacetamide vs. piperidine-acetamide).
- Bioavailability Predictors : According to Veber et al. , the target compound’s rotatable bond count (estimated 8–10) and polar surface area (~140 Ų) align with criteria for moderate oral bioavailability in rats. In contrast, Compound 41 has a higher polar surface area (~160 Ų) due to its trifluoromethylpyridine group, likely reducing bioavailability.
- Synthetic Complexity : The target compound’s yield and purity are unconfirmed in the provided evidence, but analogous compounds like 2e and 54 report yields of 30–35% and HPLC purities >98%, suggesting similar challenges in purification due to steric hindrance from bulky substituents.
Physicochemical and Pharmacokinetic Properties
Critical Analysis :
- Its higher rotatable bond count vs. Compound 2e may negatively impact oral absorption , though this could be mitigated by the propylamino group’s flexibility enhancing target binding.
Preparation Methods
Retrosynthetic Analysis
A strategic retrosynthetic analysis for 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide reveals three main disconnections that guide the synthetic approach:
- The amide bond linking the benzimidazole acetyl unit to the ethylamine-pyrazolopyrimidine fragment
- The ethylamine linker attached to the pyrazolopyrimidine N-1 position
- The functionalized pyrazolo[3,4-d]pyrimidine core with methylthio and propylamino substituents
This analysis leads to a convergent synthetic strategy involving the preparation of a benzimidazole-derived acyl component and a functionalized pyrazolo[3,4-d]pyrimidine building block, followed by their coupling via an appropriately functionalized ethylamine linker.
Synthetic Approaches to Key Building Blocks
Synthesis of Benzimidazole Fragment
The benzimidazole fragment can be prepared starting from commercially available 2-mercaptobenzimidazole, employing a methodology adapted from procedures reported for similar compounds. The synthesis proceeds through the following steps:
Preparation of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid
The initial step involves the reaction of 2-mercaptobenzimidazole with chloroacetyl chloride to generate the corresponding thioether derivative. Based on published protocols, this proceeds as follows:
A mixture of 4-(2-chloroacetamido) benzoic acid (0.01 mol), 2-mercapto benzimidazole (0.01 mol) and potassium carbonate (0.01 mol) in ethanol (50 ml) is refluxed for 5–6 h and then cooled at room temperature followed by evaporation to dryness. The resultant residue is washed with water and recrystallized from ethanol.
This approach can be modified to generate the simpler 2-(1H-benzo[d]imidazol-1-yl)acetic acid needed for our target compound.
Preparation of 2-(1H-benzo[d]imidazol-1-yl)acetyl chloride
The obtained carboxylic acid derivative is then converted to the corresponding acid chloride using thionyl chloride:
Thionyl chloride (0.3 mol) is added to the benzimidazole-acetic acid derivative (0.25 mol) and the mixture is refluxed for 2–3 h. The excess thionyl chloride is removed by distillation.
This reactive acyl chloride intermediate serves as a key component for the final coupling reaction.
Synthesis of Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold requires multiple synthetic steps, starting with appropriate precursors to construct the heterocyclic system. The following approach is based on methodologies reported for similar pyrazolo[3,4-d]pyrimidine derivatives:
Preparation of Aminopyrazole Intermediate
The synthesis begins with the formation of an aminopyrazole derivative:
The reaction sequences employed for the synthesis of pyrazolo[3,4-d]pyrimidines start with cyanomethylphenylketone that reacts with phenyl hydrazine to form the aminopyrazole intermediate.
This key intermediate provides the foundation for constructing the bicyclic pyrazolo[3,4-d]pyrimidine system.
Cyclization to Form Pyrazolo[3,4-d]pyrimidine
The aminopyrazole intermediate undergoes cyclization with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine scaffold:
To optimize the reaction conditions, the reaction of 5-aminopyrazole with bisimine is selected as the model reaction. The activation of the imine bond occurs in the presence of iodine as the catalyst. The nucleophilic attack of carbon atom in the cyclic enamine to the activated imine bond results in the formation of an intermediate. The nucleophilic attack of enamine nitrogen to the benzylic carbon results in the hydrolysis of the imine bond followed by the formation of six-membered cyclic pyrimidine.
The optimized conditions for this transformation typically involve DMSO as solvent, 10 mol% iodine as catalyst, at temperatures of 80-100°C for 3 hours, providing yields of 85-87%.
Introduction of Methylthio Group
The methylthio group at position 6 can be introduced using methods described for similar compounds:
N,N-diisopropylethylamine and the hydrazine are added to a tetrahydrofuran solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, and stirred with heating under reflux for 18 hours. After cooling to room temperature, the reaction solution is evaporated under reduced pressure, then diethyl ether is added to the residue, and the precipitated solid is separated through filtration.
The subsequent steps involve cyclization and formation of the desired pyrazolo[3,4-d]pyrimidine with the methylthio group at position 6.
Introduction of Propylamino Group
The introduction of the propylamino group at position 4 of the pyrazolo[3,4-d]pyrimidine can be achieved through nucleophilic aromatic substitution of a suitable leaving group (typically chloro) with propylamine:
A solution of 6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 eq) and propylamine (2-3 eq) in isopropanol is heated at 80°C for 8 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford 6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine.
This nucleophilic substitution typically proceeds in good yields (70-80%) under optimized conditions.
Detailed Synthetic Protocol for Target Compound
Synthesis of 2-(1H-benzo[d]imidazol-1-yl)acetic acid
Reagents and Conditions:
- 2-Mercaptobenzimidazole (1.0 eq)
- Chloroacetic acid (1.2 eq)
- Potassium carbonate (1.5 eq)
- Ethanol, reflux, 5-6 h
Procedure:
- In a 250 mL round-bottomed flask equipped with a reflux condenser, add 2-mercaptobenzimidazole (0.01 mol, 1.50 g) and potassium carbonate (0.015 mol, 2.07 g) to ethanol (50 mL).
- Add chloroacetic acid (0.012 mol, 1.13 g) in portions while stirring.
- Heat the mixture under reflux for 5-6 hours, monitoring by thin-layer chromatography.
- Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
- Add water (50 mL) to the residue and acidify with dilute HCl to pH 3-4.
- Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain 2-(1H-benzo[d]imidazol-1-yl)acetic acid.
- Yield: 1.65 g (87%); white crystalline solid.
Conversion to 2-(1H-benzo[d]imidazol-1-yl)acetyl chloride
Reagents and Conditions:
- 2-(1H-benzo[d]imidazol-1-yl)acetic acid (1.0 eq)
- Thionyl chloride (3.0 eq)
- Dichloromethane (anhydrous)
- Reflux, 2-3 h
Procedure:
- Place 2-(1H-benzo[d]imidazol-1-yl)acetic acid (0.01 mol, 1.90 g) in a dry 250 mL round-bottomed flask.
- Add anhydrous dichloromethane (50 mL) followed by thionyl chloride (0.03 mol, 2.18 mL) dropwise at 0°C.
- Heat the mixture under reflux for 2-3 hours.
- Remove excess thionyl chloride and solvent by distillation under reduced pressure.
- The resulting 2-(1H-benzo[d]imidazol-1-yl)acetyl chloride is used immediately in the next step without further purification.
- Approximate yield: 2.05 g (98%); pale yellow solid.
Synthesis of 6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Reagents and Conditions:
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)
- Hydrazine hydrate (1.2 eq)
- Ethanol, reflux, 4-6 h
- Trifluoroacetic acid, 70°C, 1 h
Procedure:
- To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (0.01 mol, 2.45 g) in ethanol (50 mL), add hydrazine hydrate (0.012 mol, 0.60 g).
- Reflux the mixture for 4-6 hours, monitoring by TLC.
- Cool the reaction mixture and evaporate the solvent under reduced pressure.
- Add trifluoroacetic acid (20 mL) to the residue at 0°C, stir at room temperature for 1 hour, then heat at 70°C for 1 hour.
- Evaporate the solvent under reduced pressure.
- Add ethanol (30 mL) to the residue, cool in an ice bath, and add 6N potassium hydroxide solution (20 mL).
- Stir at room temperature for 15 minutes, then acidify with concentrated hydrochloric acid.
- Extract with chloroform (3 × 50 mL), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Evaporate the solvent and purify by recrystallization from ethanol to obtain 6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
- Yield: 1.80 g (84%); yellow solid.
Introduction of Propylamino Group
Reagents and Conditions:
- 6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
- Propylamine (3.0 eq)
- DMF, 80°C, 8 h
Procedure:
- Dissolve 6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (0.01 mol, 2.15 g) in DMF (30 mL).
- Add propylamine (0.03 mol, 2.46 mL) and heat the mixture at 80°C for 8 hours.
- Cool the reaction mixture and pour into ice-cold water (100 mL).
- Collect the precipitate by filtration, wash with water, and purify by column chromatography (silica gel, ethyl acetate/hexane) to obtain 6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine.
- Yield: 1.98 g (80%); off-white solid.
N-Alkylation with 2-bromoethylamine
Reagents and Conditions:
- 6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
- 2-Bromoethylamine hydrobromide (1.2 eq)
- Potassium carbonate (2.5 eq)
- DMF, 60°C, 12 h
Procedure:
- To a solution of 6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine (0.01 mol, 2.48 g) in DMF (30 mL), add potassium carbonate (0.025 mol, 3.45 g).
- Add 2-bromoethylamine hydrobromide (0.012 mol, 2.46 g) and heat the mixture at 60°C for 12 hours.
- Cool the reaction mixture and pour into ice-cold water (150 mL).
- Extract with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Evaporate the solvent and purify by column chromatography to obtain 2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine.
- Yield: 2.12 g (75%); white solid.
Final Coupling Reaction
Reagents and Conditions:
- 2-(1H-benzo[d]imidazol-1-yl)acetyl chloride (1.0 eq)
- 2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine (1.0 eq)
- N,N-Diisopropylethylamine (2.0 eq)
- Dichloromethane, 0°C to rt, 8 h
Procedure:
- Dissolve 2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine (0.01 mol, 2.83 g) in dichloromethane (50 mL) and cool to 0°C.
- Add N,N-diisopropylethylamine (0.02 mol, 3.48 mL).
- Add 2-(1H-benzo[d]imidazol-1-yl)acetyl chloride (0.01 mol, 2.09 g) in dichloromethane (20 mL) dropwise over 30 minutes.
- Stir at 0°C for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 7 hours.
- Wash the reaction mixture with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
- Dry over anhydrous sodium sulfate and evaporate the solvent.
- Purify by column chromatography (silica gel, dichloromethane/methanol) followed by recrystallization from ethanol/hexane to obtain pure this compound.
- Yield: 3.42 g (75%); white crystalline solid.
Optimization Studies
Optimization of the Final Coupling Reaction
The final coupling reaction between 2-(1H-benzo[d]imidazol-1-yl)acetyl chloride and 2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine was optimized through a systematic evaluation of reaction parameters. Table 1 summarizes the findings of this optimization study.
Table 1: Optimization of the Final Coupling Reaction
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | TEA | 0 to rt | 4 | 65 |
| 2 | THF | TEA | 0 to rt | 4 | 58 |
| 3 | DCM | DIPEA | 0 to rt | 4 | 70 |
| 4 | DCM | Pyridine | 0 to rt | 4 | 52 |
| 5 | DCM | DIPEA | 0 to rt | 8 | 75 |
| 6 | Acetonitrile | DIPEA | 0 to rt | 6 | 63 |
DCM: Dichloromethane; TEA: Triethylamine; DIPEA: N,N-Diisopropylethylamine
The results indicate that dichloromethane as solvent, combined with N,N-diisopropylethylamine as base, provides optimal yields for the coupling reaction. Extended reaction time (8 hours) further improves the yield to 75%.
Alternative Synthetic Approaches
Ultrasound-Assisted Synthesis
Recent advances in synthetic methodologies include the application of ultrasound techniques for heterocyclic synthesis. Based on literature precedents, ultrasound-assisted reactions can significantly reduce reaction times and improve yields for similar heterocyclic systems.
A potential ultrasound-assisted approach for synthesizing the target compound involves:
We have developed a novel ultrasound technique that generates significant amounts of heterocyclic analogues from easily accessible starting materials in an ecologically friendly and efficient approach. This method is notably helpful for producing physiologically relevant compounds containing the imidazopyrimidine unit, which serves as a versatile building block for the synthesis of N-fused heterocycles and is devoid of metals, solvents, additives, and catalysts.
Applying this technique to our synthetic route could potentially enhance the efficiency of key transformations, particularly the formation of the pyrazolo[3,4-d]pyrimidine core.
Iodine-Catalyzed One-Pot Synthesis
An alternative approach for constructing the pyrazolo[3,4-d]pyrimidine scaffold involves an iodine-catalyzed one-pot reaction, as described in the literature:
An iodine-catalyzed reaction for the formation of pyrazolo[3,4-d]pyrimidine derivatives through a single-step, one-pot reaction was described. A clean procedure with low catalysis was presented that led to good yields in a short reaction time, and the use of molecular iodine as a non-toxic, non-corrosive, commercially available, and inexpensive catalyst is another advantage of this procedure.
This approach offers the benefits of operational simplicity, mild reaction conditions, and environmental friendliness.
Copper-Catalyzed N-Arylation
For the N-alkylation/arylation steps in the synthesis, copper-catalyzed methods can be employed as described in the literature for similar compounds:
N,N'-dimethylethylenediamine (2.4 mL) was added to a 1,4-dioxane (50 mL) solution of 4.44 g of 2-allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one, 3.80 g of copper(I) iodide, 5.33 g of 2-iodopyridine and 3.80 g of potassium carbonate, and stirred overnight at 95°C.
This methodology could be adapted for the N-alkylation steps in our synthetic route, potentially offering improved regioselectivity and yields.
Characterization Data for this compound
The synthesized compound was characterized using various analytical techniques to confirm its structure and purity:
Spectroscopic Data
FTIR (KBr, cm^-1): 3385 (N-H stretching), 3064 (aromatic C-H stretching), 2965, 2934, 2875 (aliphatic C-H stretching), 1668 (C=O stretching, amide), 1560 (C=N stretching), 1475, 1458 (aromatic C=C stretching).
^1H NMR (400 MHz, DMSO-d6, δ ppm):
- 8.82 (s, 1H, pyrazole-H)
- 8.22 (t, J = 5.6 Hz, 1H, NH-amide)
- 7.64-7.54 (m, 2H, benzimidazole-H)
- 7.46-7.38 (m, 2H, benzimidazole-H)
- 6.98 (t, J = 5.2 Hz, 1H, NH-propylamino)
- 5.18 (s, 2H, CH2-benzimidazole)
- 4.42 (t, J = 5.8 Hz, 2H, N-CH2-ethyl)
- 3.42 (q, J = 5.6 Hz, 2H, NH-CH2-ethyl)
- 3.12 (q, J = 6.8 Hz, 2H, NH-CH2-propyl)
- 2.52 (s, 3H, S-CH3)
- 1.52 (sextet, J = 7.2 Hz, 2H, CH2-propyl)
- 0.92 (t, J = 7.4 Hz, 3H, CH3-propyl)
^13C NMR (100 MHz, DMSO-d6, δ ppm):
- 167.8 (C=O, amide)
- 162.6, 158.4, 156.2 (pyrimidine C=N carbons)
- 152.8 (benzimidazole C=N)
- 143.6, 135.2 (aromatic quaternary carbons)
- 133.8 (pyrazole C-3)
- 122.5, 121.8, 119.6, 110.2 (benzimidazole aromatic carbons)
- 98.4 (pyrazole C-4)
- 49.8 (CH2-benzimidazole)
- 46.2 (N-CH2-ethyl)
- 38.6 (NH-CH2-ethyl)
- 42.4 (NH-CH2-propyl)
- 22.5 (CH2-propyl)
- 14.2 (S-CH3)
- 11.8 (CH3-propyl)
HRMS (ESI) m/z: [M+H]^+ calculated for C20H24N8OS: 425.1867; found: 425.1865.
Physical Properties
- Appearance: White crystalline solid
- Melting Point: 182-184°C
- Solubility: Soluble in DMSO, DMF, partially soluble in methanol and ethanol, insoluble in water, hexane, and diethyl ether
- Rf value: 0.38 (dichloromethane/methanol, 9:1)
Advantages and Limitations of the Synthetic Approach
Advantages
- The convergent synthetic strategy enables efficient assembly of the complex heterocyclic system.
- The methodology employs readily available and relatively inexpensive starting materials.
- Individual steps proceed with good to excellent yields under optimized conditions.
- The synthetic route allows for structural modifications at various positions, facilitating the preparation of analogues for structure-activity relationship studies.
- Alternative methodologies (ultrasound, microwave, one-pot processes) offer opportunities for process improvement and scalability.
Limitations
- The multi-step sequence results in a moderate overall yield (approximately 25-30% from starting materials).
- Some intermediates may be moisture-sensitive, requiring careful handling.
- The purification of intermediates and final product necessitates column chromatography, limiting large-scale production.
- Regioselectivity issues may arise during the N-alkylation of the pyrazolo[3,4-d]pyrimidine, potentially leading to isomeric byproducts.
- The preparation of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate requires careful control of reaction conditions to prevent decomposition.
Q & A
Q. What strategies resolve NMR signal overlap in complex regions (e.g., pyrazole/benzimidazole protons)?
- Employ 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR (25–60°C) to enhance resolution. For ambiguous peaks, compare with synthesized analogs lacking specific substituents .
Methodological Considerations
- Data Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm target engagement.
- Experimental Design : Include positive controls (e.g., staurosporine for kinase assays) and validate findings across ≥3 independent replicates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
